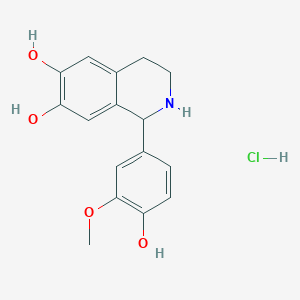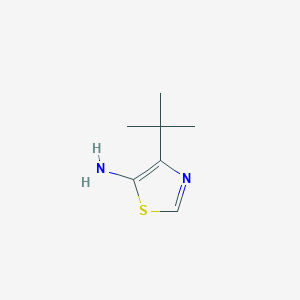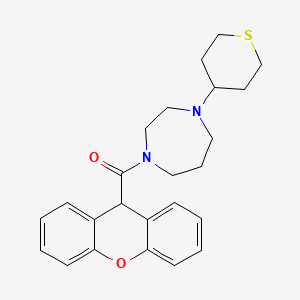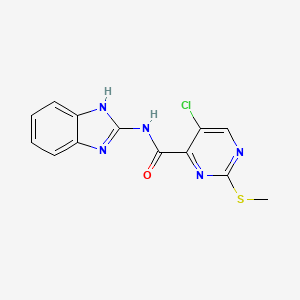
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the signaling pathways of B cells and is involved in the activation of various immune cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases and cancers.
作用機序
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide targets BTK, an enzyme that plays a crucial role in the signaling pathways of B cells. BTK is involved in the activation of various immune cells, and its inhibition has been shown to have therapeutic potential in various diseases. This compound binds to the active site of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit B-cell activation and proliferation, reduce the production of inflammatory cytokines, and modulate the function of various immune cells. This compound has also been shown to have antitumor effects, including the induction of apoptosis and inhibition of tumor growth.
実験室実験の利点と制限
One of the advantages of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
将来の方向性
There are several future directions for the development of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide. One potential application is in the treatment of autoimmune diseases, where this compound has shown promising results in preclinical studies. Another potential application is in the treatment of various cancers, including B-cell malignancies and solid tumors. Additional studies are needed to further elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection. Clinical trials are also needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide involves several steps, starting with the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-1,3-thiazole-2-carboxamide to form the desired product, this compound.
科学的研究の応用
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has also been shown to have potential in the treatment of various cancers, including B-cell malignancies and solid tumors.
特性
IUPAC Name |
2-[(2,6-dichloro-5-fluoropyridine-3-carbonyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN4O2S/c11-6-3(1-4(13)7(12)16-6)9(19)17-10-15-5(2-20-10)8(14)18/h1-2H,(H2,14,18)(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGLMYFGUZNVAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)NC2=NC(=CS2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2403445.png)
![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)


![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)